molecular formula C5HBrClNS B3006782 5-Bromo-4-chlorothiophene-2-carbonitrile CAS No. 1702153-53-4

5-Bromo-4-chlorothiophene-2-carbonitrile

Cat. No.: B3006782
CAS No.: 1702153-53-4
M. Wt: 222.48
InChI Key: OXFJDBXVGSQUSF-UHFFFAOYSA-N
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Description

5-Bromo-4-chlorothiophene-2-carbonitrile is a useful research compound. Its molecular formula is C5HBrClNS and its molecular weight is 222.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Hydrodehalogenation and Synthesis of Derivatives : 5-Bromo-4-chlorothiophene-2-carbonitrile is involved in hydrodehalogenation reactions, leading to various derivatives. One study describes the regioselective hydrodebromination of 3,5-dibromoisothiazole-4-carbonitrile to produce 3-bromoisothiazole-4-carbonitrile, showcasing the potential for synthesizing related compounds with different halogen substitutions (Ioannidou & Koutentis, 2011).

  • Electrochemical Reduction and Halogen Dance : Another application is in electrochemical studies, where compounds like this compound undergo electrochemical reduction at silver cathodes. This process involves a 'halogen dance,' a mechanism where halogen atoms on the thiophene ring interchange positions during reduction (Walker et al., 2018).

  • 1,3-Dipolar Cycloaddition Reactions : The compound also plays a role in cycloaddition reactions. For example, 5-chlorothiophene-2-carbonitrile N-oxide participates in 1,3-dipolar cycloaddition reactions with various dipolarophiles, demonstrating its reactivity and potential for forming diverse organic structures (Iwakura et al., 1968).

  • Structural Characterization and Substituent Effects : Studies have also focused on the electronic structure and substituent effects in halothiophene derivatives. Such research helps understand the influence of different substituents on the thiophene core's electronic properties and reactivities (Tong et al., 2010).

Applications in Material Science

  • Electrochromic Properties : Thiophene derivatives have been synthesized for studying their electrochromic properties. This research is pivotal in developing materials for electronic display technologies and other applications requiring light-modulating properties (Abaci et al., 2016).

  • Bulk-Heterojunction Solar Cells : Additionally, small molecules containing thiophenes, like this compound, are being explored for their application in bulk-heterojunction solar cells. These studies are essential for advancing solar cell technologies by exploring new materials for efficient light absorption and energy conversion (Gupta et al., 2015).

Properties

IUPAC Name

5-bromo-4-chlorothiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrClNS/c6-5-4(7)1-3(2-8)9-5/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFJDBXVGSQUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702153-53-4
Record name 5-bromo-4-chlorothiophene-2-carbonitrile
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